3-[(5Z)-5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylpropanamide
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Overview
Description
3-[(5Z)-5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylpropanamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidine ring, a chlorobenzylidene group, and a dioxidotetrahydrothiophene moiety, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5Z)-5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylpropanamide typically involves multiple steps:
Formation of the Thiazolidine Ring: This step involves the reaction of a suitable amine with a carbonyl compound to form the thiazolidine ring.
Introduction of the Chlorobenzylidene Group: The chlorobenzylidene group is introduced through a condensation reaction with an appropriate aldehyde.
Attachment of the Dioxidotetrahydrothiophene Moiety: This step involves the reaction of the intermediate compound with a sulfone to introduce the dioxidotetrahydrothiophene moiety.
Final Coupling: The final step involves coupling the intermediate with N-methylpropanamide under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring and the dioxidotetrahydrothiophene moiety.
Reduction: Reduction reactions can occur at the carbonyl groups, leading to the formation of alcohols.
Substitution: The chlorobenzylidene group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidation products may include sulfoxides or sulfones.
Reduction: Reduction products may include alcohols or amines.
Substitution: Substitution products depend on the nucleophile used and may include various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound may be studied for its potential biological activity. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound may be investigated for its potential therapeutic effects. Its ability to undergo various chemical reactions makes it a versatile molecule for the development of new pharmaceuticals.
Industry
In industry, this compound can be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 3-[(5Z)-5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylpropanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds share the thiazolidine ring and are known for their antidiabetic properties.
Benzylidene Derivatives: Compounds with benzylidene groups are often studied for their biological activity.
Sulfones: Compounds containing sulfone groups are known for their stability and reactivity.
Uniqueness
3-[(5Z)-5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylpropanamide is unique due to its combination of structural features
Properties
Molecular Formula |
C18H19ClN2O5S2 |
---|---|
Molecular Weight |
442.9 g/mol |
IUPAC Name |
3-[(5Z)-5-[(2-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxothiolan-3-yl)-N-methylpropanamide |
InChI |
InChI=1S/C18H19ClN2O5S2/c1-20(13-7-9-28(25,26)11-13)16(22)6-8-21-17(23)15(27-18(21)24)10-12-4-2-3-5-14(12)19/h2-5,10,13H,6-9,11H2,1H3/b15-10- |
InChI Key |
RUSSQDPHBHUGNV-GDNBJRDFSA-N |
Isomeric SMILES |
CN(C1CCS(=O)(=O)C1)C(=O)CCN2C(=O)/C(=C/C3=CC=CC=C3Cl)/SC2=O |
Canonical SMILES |
CN(C1CCS(=O)(=O)C1)C(=O)CCN2C(=O)C(=CC3=CC=CC=C3Cl)SC2=O |
Origin of Product |
United States |
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